methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate
Description
Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a sulfanylidene (thioketone) group at position 3, a chlorine substituent at position 5, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The sulfanylidene group enhances reactivity through thione-thiol tautomerism, while the chlorine atom and methyl ester contribute to lipophilicity and metabolic stability .
Properties
CAS No. |
109056-72-6 |
|---|---|
Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7ClN2O2S/c1-9-5(12)3(4(7)8-9)6(10)11-2/h8H,1-2H3 |
InChI Key |
OQBWUTBLUYCCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)C(=C(N1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-1-methylpyrazole-5-amine with sulfonyl chloride to form 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylic acid. This intermediate is then esterified with methanol to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound’s structural analogs include derivatives from the pyrazole-4-carboxylate family, such as those reported in and :
Key Observations :
- Sulfanylidene vs. Sulfonyl : The sulfanylidene group (C=S) in the target compound differs electronically from sulfonyl (SO₂) groups in analogs like 4a–e. Sulfanylidenes exhibit greater nucleophilicity at the sulfur atom, enabling thiol-mediated reactions, whereas sulfonyl groups are electron-withdrawing and stabilize negative charges .
- Chlorine vs. Trifluoromethyl : The 5-Cl substituent in the target compound provides moderate electronegativity, contrasting with the strong electron-withdrawing effect of the 3-CF₃ group in . This affects ring aromaticity and intermolecular interactions.
Comparison with Analogs :
- Ethyl 3-methylsulfonyl-pyrazoles (4a–e): Synthesized via nucleophilic substitution or amidation at position 5, using ethanol/methanol solvents and catalysts like K₂CO₃. Yields: 77–89% .
- Trifluoromethyl Pyrazole () : Likely synthesized via cyclocondensation followed by trifluoromethylation, reflecting higher complexity due to CF₃ introduction.
Pharmacological and Physicochemical Properties
Target Compound :
Analog Compounds :
- 4a–e () : Evaluated for analgesic and anti-inflammatory activity. Methylsulfonyl groups improve metabolic stability but reduce solubility compared to sulfanylidenes.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
